molecular formula C21H22N4O4 B4219722 3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide

3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide

Cat. No.: B4219722
M. Wt: 394.4 g/mol
InChI Key: SFVAMZZQYNUDGV-UHFFFAOYSA-N
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Description

3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropyl group, a methyl group, a 1,2,4-oxadiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. The general synthetic route can be summarized as follows:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of an appropriate nitrile with a hydrazine derivative under acidic or basic conditions to form the oxadiazole ring.

    Coupling with the benzamide moiety: The oxadiazole intermediate is then coupled with a benzamide derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-isopropyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide is unique due to the presence of the nitro group, which can impart specific chemical reactivity and biological activity

Properties

IUPAC Name

3-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-nitro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(2)24(21(26)17-8-9-18(25(27)28)15(4)11-17)12-19-22-20(23-29-19)16-7-5-6-14(3)10-16/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVAMZZQYNUDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
Reactant of Route 2
3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide

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